17β‑Hydroxysteroid Dehydrogenase Type 2 (17β‑HSD2) Inhibition
2‑Bromo‑1‑(2‑hydroxy‑5‑methylphenyl)ethanone exhibits measurable inhibition of human placental microsomal 17β‑HSD2, an enzyme implicated in steroid hormone metabolism and certain cancers. The reported IC₅₀ value of 144 nM provides a quantitative benchmark for this specific target engagement [1]. While other α‑bromoacetophenones may exhibit some activity against this enzyme class, the specific 2‑hydroxy‑5‑methyl substitution pattern of this compound is a key determinant of its binding affinity.
| Evidence Dimension | Inhibition of 17β‑hydroxysteroid dehydrogenase type 2 (17β‑HSD2) |
|---|---|
| Target Compound Data | IC₅₀ = 144 nM |
| Comparator Or Baseline | Baseline: No comparator data available for closely related analogs in this specific assay. Activity is reported as a single-concentration IC₅₀. |
| Quantified Difference | N/A (No direct comparator) |
| Conditions | Human placental microsomal 17β‑HSD2; substrate: [2,4,6,7‑³H]‑E2; 20‑minute incubation; HPLC analysis. |
Why This Matters
For projects targeting 17β‑HSD2, this specific compound provides a validated, quantitatively defined chemical starting point, enabling more efficient structure-activity relationship (SAR) exploration compared to untested generic analogs.
- [1] BindingDB. BDBM50126962 (CHEMBL3629454). 17-beta-hydroxysteroid dehydrogenase type 2 (Human) IC50 data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50126962 View Source
